![molecular formula C25H19FO6 B2732294 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one CAS No. 637750-91-5](/img/no-structure.png)
3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chromen-4-one, which is a class of organic compounds characterized by a chromene backbone . Chromen-4-ones are part of the larger family of coumarins, which are used in the manufacture of certain pharmaceuticals and are found in some essential oils .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dihydro-2H-benzo[h]chromen-2-one and fluorenone derivatives have been synthesized using ortho-alkynylarylketones as common precursors . The synthesis employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization .Applications De Recherche Scientifique
Anti-Inflammatory Activity
Chroman-4-one derivatives have been studied for their anti-inflammatory properties. Specifically, they exhibit inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For instance, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one demonstrated potent COX-2 inhibition (IC50 = 0.07 μM) with high selectivity (SI = 287.1) comparable to the reference drug celecoxib .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one involves the condensation of 4-ethoxyphenol with 4-fluorophenacyl bromide, followed by cyclization with salicylaldehyde and oxidation to form the final product.", "Starting Materials": [ "4-ethoxyphenol", "4-fluorophenacyl bromide", "salicylaldehyde", "potassium carbonate", "acetonitrile", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: 4-ethoxyphenol is reacted with 4-fluorophenacyl bromide in the presence of potassium carbonate and acetonitrile to form 3-(4-ethoxyphenoxy)-4-fluorophenacyl bromide.", "Step 2: The bromide is then reacted with salicylaldehyde in the presence of sodium hydroxide to form the chromenone intermediate.", "Step 3: The intermediate is then oxidized with hydrogen peroxide to form the final product, 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one." ] } | |
Numéro CAS |
637750-91-5 |
Nom du produit |
3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one |
Formule moléculaire |
C25H19FO6 |
Poids moléculaire |
434.419 |
Nom IUPAC |
3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one |
InChI |
InChI=1S/C25H19FO6/c1-2-29-18-7-9-19(10-8-18)32-24-15-31-23-13-20(11-12-21(23)25(24)28)30-14-22(27)16-3-5-17(26)6-4-16/h3-13,15H,2,14H2,1H3 |
Clé InChI |
SFWBAACSYBRBCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-isopropylphenyl)amino)formamide](/img/structure/B2732212.png)
![4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2732213.png)
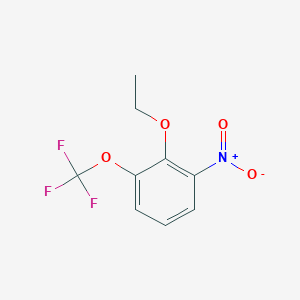
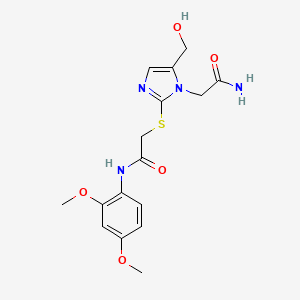
![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2732216.png)
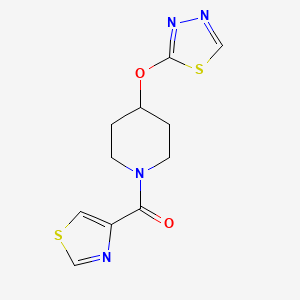
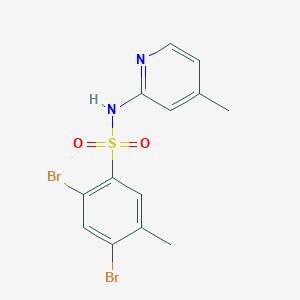
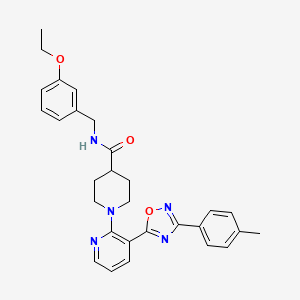
![N-[1-(4-fluorophenyl)ethyl]-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2732224.png)
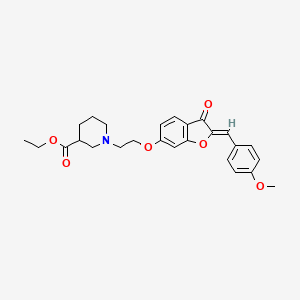
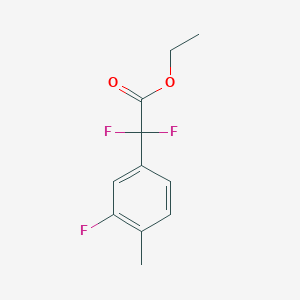
![(2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone](/img/structure/B2732229.png)
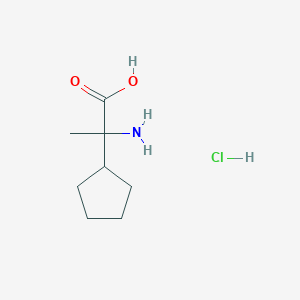
![7-Cyclopropyl-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2732234.png)